REACTION_CXSMILES
|
C([O:3][C:4]([CH2:6][N:7]([CH2:13][CH2:14][C:15]1[S:16][C:17](Br)=[CH:18][CH:19]=1)[C:8](=[O:12])[O:9][CH2:10][CH3:11])=[O:5])C.[OH-].[Na+]>C(O)C>[CH2:10]([O:9][C:8]([N:7]([CH2:6][C:4]([OH:5])=[O:3])[CH2:13][CH2:14][C:15]1[S:16][CH:17]=[CH:18][CH:19]=1)=[O:12])[CH3:11] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with Et2O
|
Type
|
CUSTOM
|
Details
|
to remove unreacted
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with ethyl acetate (2×500 mL)
|
Type
|
WASH
|
Details
|
the combined organics were washed with brine solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to obtain crude product
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N(CCC=1SC=CC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |